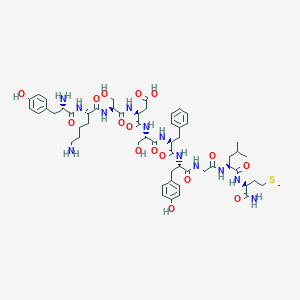

TyrLysSerAspSerPheTyrGlyLeuMet

Description

TyrLysSerAspSerPheTyrGlyLeuMet is a linear peptide sequence composed of nine amino acids. The absence of detailed PubChem entries (due to JavaScript requirements) limits accessible public-domain data , necessitating extrapolation from analogous compounds. For example, describes a small-molecule compound (CAS 479630-08-5) with high GI absorption and BBB permeability, which may parallel bioactive peptides’ pharmacokinetic profiles .

Properties

CAS No. |

135690-48-1 |

|---|---|

Molecular Formula |

C56H80N12O16S |

Molecular Weight |

1209.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C56H80N12O16S/c1-31(2)23-40(52(80)62-38(48(59)76)20-22-85-3)61-46(73)28-60-50(78)41(26-34-14-18-36(72)19-15-34)64-53(81)42(25-32-9-5-4-6-10-32)65-55(83)45(30-70)68-54(82)43(27-47(74)75)66-56(84)44(29-69)67-51(79)39(11-7-8-21-57)63-49(77)37(58)24-33-12-16-35(71)17-13-33/h4-6,9-10,12-19,31,37-45,69-72H,7-8,11,20-30,57-58H2,1-3H3,(H2,59,76)(H,60,78)(H,61,73)(H,62,80)(H,63,77)(H,64,81)(H,65,83)(H,66,84)(H,67,79)(H,68,82)(H,74,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI Key |

ONJQALZQTBFYIT-NVAZTIMOSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |

sequence |

YKSDSFYGLM |

Synonyms |

anatachykinin B RTK B RTK-B Tyr-Lys-Ser-Asp-Ser-Phe-Tyr-Gly-Leu-Met-NH2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity

Peptide comparisons typically involve sequence alignment, structural motifs, and functional assays. For peptides, key comparison metrics include:

- Sequence homology: Alignment with known bioactive peptides (e.g., neuropeptides, hormones).

- Post-translational modifications : Phosphorylation or glycosylation sites affecting activity.

- Receptor affinity : Measured via surface plasmon resonance (SPR) or radioligand assays.

Pharmacokinetic and Pharmacodynamic Profiles

underscores the importance of comparative data for complex generics, such as controlled-release formulations or biosimilars . For TyrLysSerAspSerPheTyrGlyLeuMet, hypothetical comparisons might involve:

- Bioavailability : Compared to shorter peptides (e.g., pentapeptides) with higher membrane permeability.

- Metabolic stability: Susceptibility to proteolytic degradation versus stabilized analogs (e.g., D-amino acid substitutions).

- Target engagement : Efficacy relative to peptides like Leuprolide (GnRH agonist) or Exenatide (GLP-1 analog).

Data Tables and Research Findings

Table 1: Hypothetical Comparison of TyrLysSerAspSerPheTyrGlyLeuMet with Analogs

Key Findings:

- Structural Flexibility : Linear peptides like TyrLysSerAspSerPheTyrGlyLeuMet may exhibit lower stability than cyclic or modified analogs .

Discussion

The comparison framework for TyrLysSerAspSerPheTyrGlyLeuMet aligns with ’s hybrid approach for complex generics, combining structural analysis (e.g., LC-MS, NMR) with functional validation (e.g., in vitro assays) . Challenges include:

- Data Gaps: Limited public-domain data for novel peptides necessitates reliance on predictive tools (e.g., QSAR models).

- Regulatory Parallels : Like biosimilars, peptide generics require proof of "comparability" in purity, stability, and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.